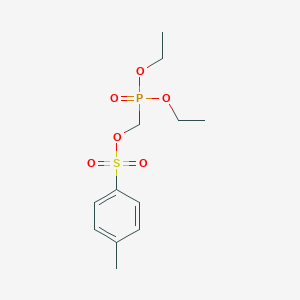

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

Cat. No. B016672

Key on ui cas rn:

31618-90-3

M. Wt: 322.32 g/mol

InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05922695

Procedure details

In a reactor containing an inert atmosphere, e.g., nitrogen, a mixture of diethyl phosphite (0.80 kg), paraformaldehyde (0.22 kg), and triethylamine (0.06 kg) in toluene (0.11 kg) is heated at 87° C. for about 2 hours, then refluxed for about 1 hour, until the reaction is complete as monitored by TLC showing a trace or no detectable diethyl phosphite. During the reaction, the inert atmosphere is maintained. Toluene is necessary to moderate the reaction, which may otherwise explode. Reaction completion is optionally confirmed by 1H NMR (diethyl phosphite peak at δ 8.4-8.6 ppm no longer detected). The solution is cooled to about 1° C. (typically about -2 to 4° C.) and p-toluenesulfonyl chloride (1.0 kg) is added and then triethylamine (0.82 kg) at about 5° C. is slowly added (exothermic addition) while maintaining the temperature at no more than about 10° C. (typically 0 to 10° C.). The resulting mixture is warmed to 22° C. and stirred for at least about 5 hours (typically about 4.5 to 6.0 hours), until the reaction is complete as shown by TLC (trace or no p-toluenesulfonyl chloride detectable) and optionally confirmed by 1H NMR (p-toluenesulfonyl chloride doublet at δ 7.9 ppm no longer detected). The solids are removed by filtration and washed with toluene (0.34 kg). The combined washings and filtrate are washed either twice with water (1.15 kg per wash), or optionally with a sequence of water (1.15 kg), 5% aqueous sodium carbonate (3.38 kg), and then twice with water (1.15 kg). After each wash, the reactor contents are briefly agitated, allowed to settle and the lower aqueous layer is then discarded. If the reaction results in an emulsion, brine (0.23 kg of water containing 0.08 kg NaCl) may be added to the first organic/water mixture, followed by agitating the reactor contents, allowing the solids to settle, discarding the lower aqueous layer, adding 1.15 kg water, agitating, allowing solids to settle and again discarding the lower aqueous layer. The organic phase is distilled in vacuo at no more than 50° C. (to LOD at 110° C. of no more than 10% and water content, by KF titration, no more than 0.3%), affording a yield of about 60-70% of the title compound as an oil of about 85-95% purity, exclusive of toluene.

Name

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH2:9]=[O:10].C(N(CC)CC)C.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>C1(C)C=CC=CC=1.O>[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24]([O:10][CH2:9][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])(=[O:26])=[O:25])=[CH:20][CH:19]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

1.15 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.8 kg

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)[O-]

|

|

Name

|

|

|

Quantity

|

0.22 kg

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

0.06 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0.11 kg

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)Cl)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0.82 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)Cl)C

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)Cl)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

87 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for at least about 5 hours (typically about 4.5 to 6.0 hours), until the reaction

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In a reactor containing an inert atmosphere, e.g., nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for about 1 hour, until the reaction

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the inert atmosphere is maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction completion

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(exothermic addition)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature at no more than about 10° C. (typically 0 to 10° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture is warmed to 22° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids are removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with toluene (0.34 kg)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined washings and filtrate are washed either twice with water (1.15 kg per wash)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After each wash, the reactor contents are briefly agitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

If the reaction results in an emulsion, brine (0.23 kg of water containing 0.08 kg NaCl)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by agitating the reactor contents

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitating

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The organic phase is distilled in vacuo at no more than 50° C. (to LOD at 110° C. of no more than 10% and water content, by KF titration, no more than 0.3%)

|

Outcomes

Product

Details

Reaction Time |

5.25 (± 0.75) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |